N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride is a chemical compound with significant relevance in medicinal chemistry and pharmacology. This compound is classified as an amide derivative of piperidine, featuring a phenylethyl group attached to the nitrogen atom of the piperidine ring. Its IUPAC name is N-(2-phenylethyl)piperidine-4-carboxamide dihydrochloride, and it is often utilized in various scientific research applications due to its biological activity.
The compound can be sourced from chemical suppliers and is classified under several categories, including:
The synthesis of N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride typically involves the following steps:
The industrial production of this compound mirrors laboratory methods but employs larger reactors and stringent control over reaction parameters to optimize yield and purity. Techniques such as recrystallization or chromatography are commonly used for purification.
The molecular structure of N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride can be represented as follows:
The compound's structural data can be verified through techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography, which confirm the arrangement of atoms within the molecule .
N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride can undergo several chemical reactions:
Each reaction type requires specific conditions:
The mechanism by which N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride exerts its effects primarily involves interactions with biological receptors and enzymes. It has been studied for its analgesic properties, potentially acting on opioid receptors similar to other piperidine derivatives. The specific binding affinities and activity profiles are critical for understanding its therapeutic potential .
N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride has numerous applications in scientific research:
This compound exemplifies the intersection of organic chemistry and pharmacology, showcasing how structural modifications can lead to significant biological activities.
The rapid expansion of novel synthetic opioids (NSOs) has introduced structurally diverse compounds designed to circumvent regulatory controls. Among these, N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride emerged as a compound of interest due to its structural divergence from traditional opioid classes like fentanyl analogs. Identified by CAS# 1580449-72-4 (hydrochloride salt) and 1559059-74-3 (dihydrochloride salt), this piperidinecarboxamide derivative is marketed as a "research chemical" through online platforms at prices exceeding $250/g [2] [4] [6]. Its proliferation aligns with trends in the European NPS market, where non-fentanyl opioids constituted 4% of all NPS seizures by 2016—a 100% increase from 2014 [5] [10]. Unlike fentanyl analogs, its pharmacological profile remains uncharacterized, raising concerns about undetected public health risks due to inadequate toxicological screening protocols [5].
Piperidinecarboxamides represent a pharmacologically significant scaffold. The unmodified backbone of N-(2-phenylethyl)piperidine-4-carboxamide (CAS# 37978-09-9) has served as an intermediate in synthesizing analgesics and neuroactive compounds [6] [9]. Its design leverages:
| Property | N-(2-Phenylethyl)-4-piperidinecarboxamide (Free Base) | Dihydrochloride Salt | Hydrochloride Salt |
|---|---|---|---|
| CAS# | 37978-09-9 | 1559059-74-3 | 1580449-72-4 |
| Molecular Formula | C₁₄H₂₀N₂O | C₁₄H₂₂Cl₂N₂O | C₁₄H₂₁ClN₂O |
| Molecular Weight | 232.32 g/mol | 305.25 g/mol | 268.79 g/mol |
| Canonical SMILES | O=C(NCCC1=CC=CC=C1)C1CCNCC1 | Cl.Cl.O=C(NCCC1=CC=CC=C1)C1CCNCC1 | Cl.O=C(NCCC1=CC=CC=C1)C1CCNCC1 |
| Salt Stability | Not applicable | Hygroscopic | Hygroscopic |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4